molecular formula C18H17ClN2O3 B4414693 1-{4-[(4-chlorobenzyl)oxy]phenyl}-5-oxo-3-pyrrolidinecarboxamide

1-{4-[(4-chlorobenzyl)oxy]phenyl}-5-oxo-3-pyrrolidinecarboxamide

Cat. No.: B4414693
M. Wt: 344.8 g/mol
InChI Key: UAHKVRSDSTZRQM-UHFFFAOYSA-N
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Description

1-{4-[(4-chlorobenzyl)oxy]phenyl}-5-oxo-3-pyrrolidinecarboxamide is a synthetic organic compound characterized by its unique chemical structure

Preparation Methods

The synthesis of 1-{4-[(4-chlorobenzyl)oxy]phenyl}-5-oxo-3-pyrrolidinecarboxamide typically involves several steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzyl alcohol and 4-hydroxybenzaldehyde.

    Reaction Conditions:

    Industrial Production: Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-{4-[(4-chlorobenzyl)oxy]phenyl}-5-oxo-3-pyrrolidinecarboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts for substitution reactions.

    Major Products: The major products formed depend on the type of reaction and the conditions used.

Scientific Research Applications

1-{4-[(4-chlorobenzyl)oxy]phenyl}-5-oxo-3-pyrrolidinecarboxamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-{4-[(4-chlorobenzyl)oxy]phenyl}-5-oxo-3-pyrrolidinecarboxamide involves:

    Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, to exert its effects.

    Pathways Involved: It may modulate biochemical pathways, leading to changes in cellular functions and responses.

Comparison with Similar Compounds

1-{4-[(4-chlorobenzyl)oxy]phenyl}-5-oxo-3-pyrrolidinecarboxamide can be compared with similar compounds, such as:

    1-{4-[(4-chlorobenzyl)oxy]phenyl}-N-isobutyl-5-oxo-3-pyrrolidinecarboxamide: This compound has a similar structure but with an isobutyl group instead of a carboxamide group.

    1-{4-[(4-chlorobenzyl)oxy]phenyl}-N-(2-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide: This variant includes an ethoxyphenyl group, which may alter its chemical and biological properties.

Properties

IUPAC Name

1-[4-[(4-chlorophenyl)methoxy]phenyl]-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O3/c19-14-3-1-12(2-4-14)11-24-16-7-5-15(6-8-16)21-10-13(18(20)23)9-17(21)22/h1-8,13H,9-11H2,(H2,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAHKVRSDSTZRQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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